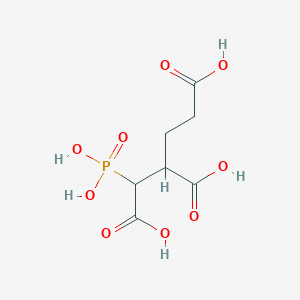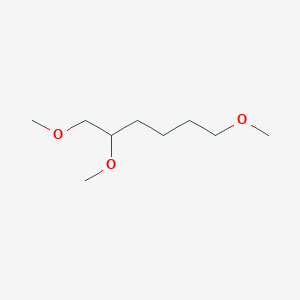
1,2,6-Trimethoxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6-Trimethoxyhexane is an organic compound with the molecular formula C9H20O3 It is a derivative of hexane, where three methoxy groups are attached to the first, second, and sixth carbon atoms of the hexane chain
Preparation Methods
The synthesis of 1,2,6-Trimethoxyhexane typically involves the methoxylation of hexane derivatives. One common method includes the reaction of hexane with methanol in the presence of an acid catalyst, which facilitates the substitution of hydrogen atoms with methoxy groups. Industrial production methods may involve more complex catalytic processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,2,6-Trimethoxyhexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific conditions but often include alcohols, ethers, and other substituted hydrocarbons .
Scientific Research Applications
1,2,6-Trimethoxyhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,6-Trimethoxyhexane exerts its effects involves its interaction with molecular targets through its methoxy groups. These interactions can influence various biochemical pathways, depending on the specific context of its use. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and other proteins .
Comparison with Similar Compounds
1,2,6-Trimethoxyhexane can be compared with other similar compounds such as 1,2,3-Trimethoxyhexane and 1,2,4-Trimethoxyhexane. These compounds share similar structural features but differ in the positions of the methoxy groups. The unique positioning of the methoxy groups in this compound gives it distinct chemical and physical properties, making it suitable for specific applications that other isomers may not be as effective for .
Properties
CAS No. |
62635-56-7 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1,2,6-trimethoxyhexane |
InChI |
InChI=1S/C9H20O3/c1-10-7-5-4-6-9(12-3)8-11-2/h9H,4-8H2,1-3H3 |
InChI Key |
PSLCSERJPLPNKR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC(COC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


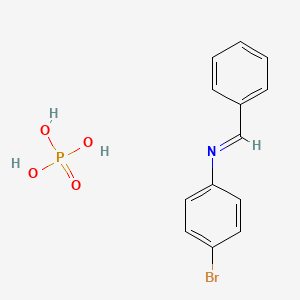

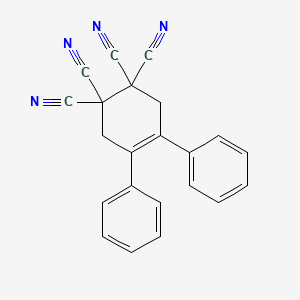
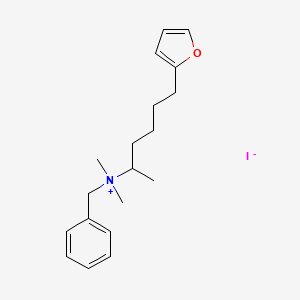
![2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14512562.png)
![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
![3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-](/img/structure/B14512573.png)
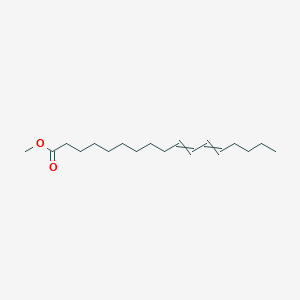

![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
